molecular formula C19H18N4O2S B2719060 N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021227-33-7

N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No. B2719060
CAS RN: 1021227-33-7
M. Wt: 366.44
InChI Key: WRSFODNZRKOKSL-UHFFFAOYSA-N
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Description

“N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, a thiazole ring, and a pyridine ring, which are common structures in many biologically active compounds .


Molecular Structure Analysis

The compound contains several functional groups that could participate in various chemical reactions. The benzamide and pyridine groups could engage in hydrogen bonding, while the thiazole ring could participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the benzamide and pyridine groups could influence its solubility and reactivity .

Scientific Research Applications

Inhibition of VEGFR-2 Kinase Activity

One study identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This class of compounds, including N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide, demonstrated competitive inhibition with ATP, exhibiting excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Synthesis and Cytotoxic Activity

Another study focused on the synthesis of novel cyclic systems within [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. The research demonstrated that the N-(pyridin-2-ylcarbamothioyl)benzamide derivatives and their complexes exhibited significant cytotoxicity against several human cancer cell lines, particularly MDA-MB-231 and LNCap cell lines, indicating their potential as anticancer agents (Adhami et al., 2014).

Metal-Free Synthesis of Biologically Potent Molecules

Research into the metal-free synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines from simple heteroaryl-thioureas through an oxidative C–S bond formation strategy was reported. This method employed phenyliodine(III) bis(trifluoroacetate) as the oxidant, highlighting a broad scope of substrates, short reaction times, and a simple purification procedure (Mariappan et al., 2016).

Antimicrobial Activities

The antimicrobial activities of thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety were also studied. These compounds demonstrated promising antimicrobial activities, showcasing their potential in developing new antimicrobial agents (Gouda et al., 2010).

Synthesis of Heterocyclic Compounds

A study on the synthesis of heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives explored their antibacterial and antifungal activities. These compounds were characterized by various spectroscopic methods and showed significant antimicrobial activities against a range of bacteria and fungi (Patel & Patel, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. For example, many benzamide derivatives have been found to exhibit anti-tubercular activity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-17(21-12-14-5-4-10-20-11-14)9-8-16-13-26-19(22-16)23-18(25)15-6-2-1-3-7-15/h1-7,10-11,13H,8-9,12H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSFODNZRKOKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

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